molecular formula C37H42Cl2FN5O7S B1193191 Milademetan (tosylate) CAS No. 1398569-75-9

Milademetan (tosylate)

Cat. No.: B1193191
CAS No.: 1398569-75-9
M. Wt: 790.7 g/mol
InChI Key: NHIUKVHKLJSJEA-LINJWFRASA-N
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Description

Milademetan tosylate is a highly potent, orally available small-molecule inhibitor of the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant potential in the treatment of various cancers, particularly those with wild-type p53, by restoring p53 activity and inducing tumor cell apoptosis .

Preparation Methods

The synthesis of milademetan tosylate involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core indole structure, followed by the introduction of various functional groups to achieve the desired activity. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Milademetan tosylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Milademetan tosylate exerts its effects by binding to the MDM2 protein, preventing its interaction with p53. This inhibition restores the transcriptional activity of p53, leading to the induction of tumor cell apoptosis. The molecular targets involved include the MDM2 protein and the p53 pathway . By stabilizing p53, milademetan tosylate promotes cell cycle arrest and apoptosis in cancer cells with wild-type p53 .

Comparison with Similar Compounds

Milademetan tosylate is unique in its high potency and selectivity for the MDM2-p53 interaction. Similar compounds include:

Milademetan tosylate stands out due to its oral availability and potent antitumor activity in various cancer models .

Properties

CAS No.

1398569-75-9

Molecular Formula

C37H42Cl2FN5O7S

Molecular Weight

790.7 g/mol

InChI

InChI=1S/C30H34Cl2FN5O4.C7H8O3S/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10)/t16-,20+,21+,23-,30-;/m1./s1

InChI Key

NHIUKVHKLJSJEA-LINJWFRASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS-3032B;  DS 3032B;  DS3032B;  DS-3032;  DS 3032;  DS3032;  Milademetan free base; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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